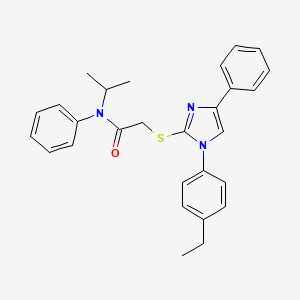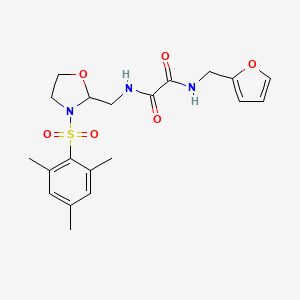![molecular formula C24H25ClN2O2S B2392276 (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride CAS No. 2034265-56-8](/img/structure/B2392276.png)
(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride is a synthetically derived chemical entity often used in research due to its unique structural properties and varied potential applications. Its chemical structure suggests potential interactions within biological systems, making it a subject of interest in fields ranging from pharmacology to industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride generally involves multiple reaction steps starting from readily available precursors. Typical synthetic routes may involve:
Benzylation: of a phenolic compound to introduce the benzyloxy group.
Formation of the azetidinone ring , typically through cyclization reactions.
Coupling reactions: to combine the benzylated phenol with the azetidinone derivative.
Final hydrochloride formation through the treatment of the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrially, this compound is synthesized using similar methods but with optimizations for scale, cost efficiency, and yield maximization. This may involve:
Use of automated reactors to control reaction conditions precisely.
Implementation of continuous flow chemistry to enhance reaction rates and product purity.
Adoption of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the benzyloxy group, to form corresponding carbonyl derivatives.
Reduction: Hydrogenation can reduce certain functionalities within the structure, such as double bonds or nitro groups (if present in related compounds).
Substitution: Nucleophilic substitution reactions can occur, especially on the aromatic ring, allowing for various functional group modifications.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides.
Major Products
The primary products of these reactions depend on the conditions and reagents used. For instance, oxidation might yield aldehydes or ketones, while substitution reactions could introduce new substituents on the aromatic ring.
科学的研究の応用
This compound has a range of applications across different scientific disciplines:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interaction with biological targets, such as enzymes or receptors.
Medicine: Investigated for its therapeutic potential, including possible anti-inflammatory or anti-cancer properties.
Industry: Applied in the development of novel materials or as a reagent in various chemical processes.
作用機序
The mechanism of action for (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride involves:
Binding to molecular targets: Such as enzymes or receptors, leading to modulation of their activity.
Pathway involvement: It may participate in or disrupt specific biochemical pathways, leading to a therapeutic effect.
類似化合物との比較
Compared to other similar compounds, (3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride exhibits unique structural features that might confer distinct biological activities or chemical reactivity. Similar compounds include those with variations in the phenyl or azetidinone rings, affecting their overall properties and applications.
Remember, this is just a high-level overview. Each section could be expanded with more detailed chemical equations, reaction mechanisms, and experimental conditions for a comprehensive understanding.
特性
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(3-phenylmethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S.ClH/c27-24(19-7-4-8-22(13-19)28-17-18-5-2-1-3-6-18)26-15-21(16-26)25-11-9-23-20(14-25)10-12-29-23;/h1-8,10,12-13,21H,9,11,14-17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONONEOXTQPRKTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)








